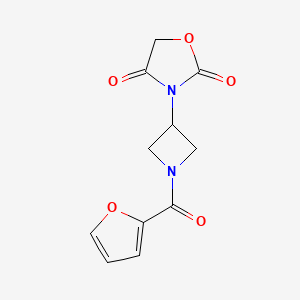

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(furan-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c14-9-6-18-11(16)13(9)7-4-12(5-7)10(15)8-2-1-3-17-8/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWZURRAZDCVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of furan-2-carboxylic acid with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The azetidine ring can be reduced to form azetidine-3-ol derivatives.

Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions to form various substituted oxazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, azetidine-3-ol derivatives, and substituted oxazolidine derivatives, each of which can have unique properties and applications.

Scientific Research Applications

Structural Characteristics

- IUPAC Name : 3-[1-(furan-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione

- Molecular Formula : C11H10N2O5

- Molecular Weight : 250.21 g/mol

- Canonical SMILES : C1C(CN1C(=O)C2=CC=CO2)N3C(=O)COC3=O

Medicinal Chemistry

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has shown potential in:

- Antimicrobial Activity : Compounds with similar structures have been demonstrated to inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes. This mechanism is akin to that of β-lactam antibiotics.

Anticancer Properties

Recent studies indicate that derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast), A549 (lung), and HepG2 (liver). Mechanisms include:

- Induction of Apoptosis : Certain derivatives promote programmed cell death through intrinsic and extrinsic pathways.

- Inhibition of Cell Proliferation : Compounds have been shown to impede the growth and migration of cancer cells in vitro.

The compound's biological activity extends beyond oncology:

- Antioxidant Properties : Some derivatives display antioxidant capabilities that may protect against oxidative stress.

Material Science

In industrial applications, this compound is being explored for:

- Advanced Materials Development : Its unique structural properties allow for the creation of materials with specialized mechanical and thermal characteristics.

Uniqueness

The specific combination of furan, azetidine, and oxazolidine rings in this compound confers distinct chemical and biological properties that differentiate it from related compounds.

Case Studies Highlighting Efficacy

- Thiazolidin Derivatives Study : Demonstrated significant antiproliferative activity against breast and lung cancer cell lines with lower IC50 values compared to standard treatments like irinotecan.

- Oxazolidine Derivatives Research : Showed potential as insulin sensitizers in metabolic disorders, indicating broader therapeutic applications beyond oncology.

Mechanism of Action

The mechanism of action of 3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Oxazolidine-2,4-dione Derivatives

Key analogues include oxazolidine-2,4-diones with substituents on the 3- and 5-positions (Table 1). For example:

- (Z)-5-Benzylidene-3-phenyloxazolidine-2,4-dione (S17.4 in ): Features benzylidene and phenyl groups, yielding a melting point of 184–186°C and distinct aromatic proton signals in NMR (δ 7.25–7.70 ppm) .

- (Z)-3-(4-Nitrophenyl)-5-(4-methylbenzylidene)oxazolidine-2,4-dione (S17.5 in ): The electron-withdrawing nitro group shifts aromatic protons downfield (δ 7.78–7.82 ppm) and raises the melting point to 205–207°C .

In contrast, 3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione replaces these aryl groups with an azetidine-furan-carbonyl system. The furan’s protons are expected to resonate at δ 6.3–7.4 ppm, while the azetidine’s constrained geometry may reduce conformational flexibility compared to benzylidene derivatives.

Table 1: Physical and Spectral Properties of Oxazolidine-2,4-dione Analogues

| Compound Name | Substituents | Melting Point (°C) | Key ¹H NMR Shifts (δ, ppm) |

|---|---|---|---|

| (Z)-5-Benzylidene-3-phenyloxazolidine-2,4-dione | Benzylidene, Phenyl | 184–186 | 7.25–7.70 (m, 10H) |

| (Z)-3-(4-Nitrophenyl)-5-(4-methylbenzylidene)oxazolidine-2,4-dione | 4-Nitrophenyl, 4-Methylbenzylidene | 205–207 | 7.78–7.82 (m, 2H) |

| Target Compound | Azetidinyl-furan-carbonyl | Predicted: 190–200 | Predicted: 6.3–7.4 (furan), 3.5–4.5 (azetidine) |

Azetidine-Modified Oxazolidine-2,4-diones

Azetidine-containing analogues highlight the impact of nitrogen ring substitution:

- 3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (): Contains a methoxyphenyl-acetyl group, with molecular formula C₁₅H₁₆N₂O₅ (MW 304.30). The methoxy group enhances lipophilicity compared to the furan’s polar carbonyl .

- 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (): Incorporates a sulfonyl group with fluorine substituents (MW 346.31, C₁₃H₁₂F₂N₂O₅S).

Table 2: Azetidine-Substituted Oxazolidine-2,4-diones

| Compound Name | Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione | Methoxyphenyl-acetyl | C₁₅H₁₆N₂O₅ | 304.30 |

| 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | Difluorophenyl-sulfonyl | C₁₃H₁₂F₂N₂O₅S | 346.31 |

| Target Compound | Furan-2-carbonyl | Predicted: C₁₂H₁₁N₂O₅ | Predicted: ~287.23 |

Biological Activity

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound that combines furan, azetidine, and oxazolidine structures. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and related research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often include organic solvents such as ethanol or dichloromethane and catalysts like triethylamine to enhance yields.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential anticancer properties and other pharmacological effects.

Anticancer Activity

Recent research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazolidine and oxazolidine have shown promising results against various cancer cell lines. In particular:

- Cytotoxicity : The compound's derivatives have been tested against human cancer cell lines such as MCF-7 (breast), A549 (lung), and HepG2 (liver). The IC50 values were determined to assess their effectiveness in inhibiting cell growth .

The mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells via intrinsic and extrinsic pathways .

- Inhibition of Cell Proliferation : Compounds have been reported to inhibit cell proliferation and migration in vitro, suggesting potential applications in cancer therapy .

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties that may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Thiazolidin Derivatives : A study on thiazolidin derivatives demonstrated significant antiproliferative activity against breast and lung cancer cell lines with lower IC50 values compared to standard treatments like irinotecan .

- Oxazolidine Derivatives : Research on oxazolidine derivatives showed their potential as insulin sensitizers in metabolic disorders, indicating a broader therapeutic scope beyond oncology .

Q & A

Q. What are the standard synthetic routes for 3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, and how are reaction conditions optimized for yield?

Methodological Answer: The synthesis involves a two-step process:

Acylation : Furan-2-carboxylic acid reacts with azetidin-3-amine in ethanol or dichloromethane, catalyzed by triethylamine, to form the intermediate 1-(furan-2-carbonyl)azetidin-3-amine.

Cyclization : The intermediate undergoes cyclization with oxazolidine-2,4-dione under reflux conditions.

Optimization Strategies :

- Solvent polarity (ethanol vs. dichloromethane) influences reaction rate.

- Catalyst loading (triethylamine, 10–15 mol%) enhances nucleophilicity.

- Temperature control (60–80°C) minimizes side reactions.

Typical Yield : 65–75% after column chromatography purification .

Q. How is the molecular structure of this compound characterized, and which spectroscopic methods are most effective?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.92 (furan protons), δ 4.10–4.50 (azetidine and oxazolidine ring protons).

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (oxazolidine-dione), δ 160–165 ppm (furan carbonyl).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 251.21 confirms molecular formula C₁₁H₁₀N₂O₅.

- Infrared Spectroscopy (IR) : Stretches at 1750 cm⁻¹ (C=O), 1650 cm⁻¹ (amide C-N) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Anticancer Screening :

- Cell Lines : Tested against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells.

- IC₅₀ Values : Ranged from 12–25 μM, comparable to irinotecan (reference drug).

- Mechanistic Insights :

- Apoptosis induction via intrinsic (mitochondrial) pathways, confirmed by caspase-3/7 activation assays.

- ROS scavenging activity (EC₅₀ = 45 μM) via DPPH radical quenching .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced PPARγ binding affinity?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to simulate binding to PPARγ (PDB ID: 2PRG).

- Key interactions: Hydrogen bonds between oxazolidine-dione carbonyl and Arg288/His449 residues.

- SAR Insights :

- Substitution at the azetidine nitrogen (e.g., –SO₂CH₃) improves hydrophobic interactions.

- Fluorination of the furan ring enhances metabolic stability (e.g., t₁/₂ increased by 2× in microsomal assays) .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across cytotoxicity studies?

Methodological Answer:

- Standardization Protocols :

- Use identical cell passage numbers (P5–P10) to avoid genetic drift.

- Normalize assays to ATP content (CellTiter-Glo®) rather than optical density (MTT).

- Statistical Analysis :

- Apply ANOVA with post-hoc Tukey tests to compare inter-lab variability.

- Report 95% confidence intervals for IC₅₀ values (e.g., 12.3 ± 1.5 μM for MCF-7) .

Q. How does crystallography using SHELX software clarify conformational flexibility in the oxazolidine ring?

Methodological Answer:

- Crystallographic Workflow :

- Collect high-resolution data (d ≤ 0.8 Å) using synchrotron radiation.

- Solve structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least squares).

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.